rac-(3aR,4S,9bS)-6,7-dimethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid
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Overview
Description
rac-(3aR,4S,9bS)-6,7-dimethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid is a quinoline derivative known for its intriguing chemical and biological properties. Its unique structure includes a cyclopenta[c]quinoline core, making it a subject of interest in synthetic chemistry and medicinal research.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize rac-(3aR,4S,9bS)-6,7-dimethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid, a multi-step process is usually employed:
Formation of the quinoline ring: : This often involves the Pfitzinger reaction, where an appropriate aniline derivative reacts with a diketone under acidic conditions.
Cyclopentane ring formation: : A subsequent ring-closing reaction, usually involving a cyclopentanone or similar compound, is necessary to form the cyclopenta[c]quinoline system.
Methyl group introduction: : Methyl groups at positions 6 and 7 can be introduced via alkylation reactions, using reagents like methyl iodide.
Carboxylic acid functionalization: : The final carboxylic acid group can be installed through oxidation reactions, typically using reagents such as potassium permanganate.
Industrial Production Methods
Industrial production involves scaling up the above synthetic steps, optimizing reaction conditions for higher yields and purity, often under controlled environments to ensure consistent quality and minimize impurities. Key considerations include solvent choice, temperature control, and efficient purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidative transformations, typically in the presence of strong oxidants like potassium permanganate.
Reduction: : Reduction reactions, often using reducing agents like lithium aluminum hydride, can modify the quinoline core and adjacent functional groups.
Substitution: : Electrophilic and nucleophilic substitution reactions, facilitated by reagents like halogenating agents and nucleophiles, respectively, can introduce various functional groups onto the quinoline and cyclopentane rings.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic or basic media.
Reduction: : Lithium aluminum hydride in anhydrous solvents.
Substitution: : Halogenating agents such as thionyl chloride, nucleophiles like amines or alcohols.
Major Products
From oxidation: : Quinoline derivatives with modified functional groups.
From reduction: : Reduced quinoline compounds with alterations at the carboxylic acid or methyl groups.
From substitution: : Functionalized quinolines with diverse substituents.
Scientific Research Applications
Chemistry
Biology and Medicine
In biological research, this compound is explored for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, it finds applications in the synthesis of dyes, pigments, and other materials due to its stable and versatile quinoline core.
Mechanism of Action
The mechanism of action of rac-(3aR,4S,9bS)-6,7-dimethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid often involves interaction with cellular enzymes and receptors. Its molecular structure allows it to bind to specific sites, influencing pathways related to cell growth, signaling, and metabolism. Key molecular targets include kinases, proteases, and other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
Quinoline-4-carboxylic acid: : Shares the quinoline core but lacks the cyclopentane ring, leading to different chemical and biological properties.
6,7-Dimethylquinoline: : Similar methyl substitutions but without the carboxylic acid or cyclopentane group, affecting its reactivity and applications.
Cyclopentaquinoline derivatives: : Compounds with variations in the cyclopentane ring or quinoline functionalization, each with unique properties.
Uniqueness
rac-(3aR,4S,9bS)-6,7-dimethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid stands out due to its specific stereochemistry and functional groups, which confer distinctive reactivity and potential biological activities not observed in similar compounds. This uniqueness makes it a valuable target for further research and development in various scientific fields.
Properties
CAS No. |
2679951-06-3 |
---|---|
Molecular Formula |
C15H17NO2 |
Molecular Weight |
243.3 |
Purity |
95 |
Origin of Product |
United States |
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